Chemical Reference Standard: Several chemical suppliers offer N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, often highlighting its utility as a research reference standard [, , ]. These standards are vital for researchers performing analysis of unknown samples, ensuring the accuracy of their identifications.
Potential Research Areas: The structure of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide incorporates functional groups that might be of interest for researchers in various fields. The nitro group suggests potential applications in studies related to nitric oxide biology []. The sulfamoyl group is a common feature in pharmaceuticals, so this molecule could be of interest in medicinal chemistry research, although there is no public information on its specific activity.
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is a synthetic compound belonging to the sulfonamide family, characterized by its molecular formula and a molecular weight of approximately 273.27 g/mol. This compound features a nitro group and a sulfonamide moiety, making it an important intermediate in various chemical syntheses, particularly in the development of herbicides such as Foramsulfuron .
The structure of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide can be represented by its canonical SMILES notation: CN(C)C(=O)c1ccc(cc1S(=O)(=O)N)[N+](=O)[O-]
. This representation highlights the arrangement of atoms and functional groups within the molecule, including the dimethylamino group and the sulfonamide linkage .
These reactions are fundamental for modifying the compound for specific applications or studying its degradation pathways .
The synthesis of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide typically involves several steps:
These steps may vary based on starting materials and desired purity levels .
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide finds applications primarily in agricultural chemistry as an intermediate for synthesizing herbicides. Its unique structure allows it to interact effectively with biological systems, making it valuable for developing crop protection agents. Additionally, it may have potential uses in pharmaceuticals, particularly in designing compounds with antibacterial properties .
Interaction studies involving N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide often focus on its behavior in biological systems and its degradation products. For example, research has shown that related compounds can undergo degradation influenced by pH levels, which is critical for understanding their environmental impact and safety profiles during agricultural use . Furthermore, studies on similar compounds have indicated potential interactions with metabolic enzymes, which could inform future pharmacological applications.
Several compounds share structural features with N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
N,N-Dimethyl-4-nitrobenzamide | C9H10N2O3 | Contains a nitro group | Lacks sulfonamide functionality |
Nitisinone | C10H10F3N3O3 | Triketone herbicide | Used in medical treatment for metabolic diseases |
Sulfamethoxazole | C10H11N3O3S | Antibacterial agent | Contains a different sulfonamide structure |
Foramsulfuron | C12H14N4O5S | Herbicide with a complex structure | Directly synthesized from intermediates like N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide |
These comparisons illustrate that while N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide shares similarities with other compounds, its specific functional groups and chemical reactivity set it apart, particularly in agricultural applications .